2-(3-Methylbenzyl)pyrrolidine

LogP CNS drug design physicochemical differentiation

2-(3-Methylbenzyl)pyrrolidine is a C2‑substituted pyrrolidine building block (molecular formula C₁₂H₁₇N, molecular weight 175.27 g/mol) that features a 3‑methylbenzyl substituent on the pyrrolidine ring. The compound is typically supplied as a colorless to pale yellow liquid or solid, with a reported purity of up to 98%.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 383127-61-5
Cat. No. B3023062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylbenzyl)pyrrolidine
CAS383127-61-5
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC2CCCN2
InChIInChI=1S/C12H17N/c1-10-4-2-5-11(8-10)9-12-6-3-7-13-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3
InChIKeyUAEQLPGVHXUHDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Methylbenzyl)pyrrolidine (CAS 383127-61-5) – Structural & Physicochemical Baseline for Procurement


2-(3-Methylbenzyl)pyrrolidine is a C2‑substituted pyrrolidine building block (molecular formula C₁₂H₁₇N, molecular weight 175.27 g/mol) that features a 3‑methylbenzyl substituent on the pyrrolidine ring . The compound is typically supplied as a colorless to pale yellow liquid or solid, with a reported purity of up to 98% . Its computed LogP of 2.62 (or 2.29 by an alternative estimation) and polar surface area (PSA) of 12.03 Ų place it in a lipophilic, moderately brain‑accessible property space, distinguishing it from more polar analogs . These physicochemical characteristics make it a candidate for CNS‑oriented medicinal chemistry programs, where slight changes in LogP or PSA can critically affect permeability and target engagement [1].

Why 2-(3-Methylbenzyl)pyrrolidine Cannot Be Interchanged with Its Closest Analogs


Even among structurally close benzylpyrrolidine regio‑ and positional isomers, small differences in substitution pattern produce measurable changes in physicochemical properties (e.g., LogP, PSA, density) and in vitro target potency. For instance, the 1‑(3‑methylbenzyl) isomer (CAS 891395-83-8) generates quantitative potency data (NaV1.7 IC₅₀ 240–800 nM) that cannot be assumed for the 2‑substituted compound [1]. Similarly, 2‑benzyl‑ and 2‑(4‑methylbenzyl)‑pyrrolidine‑2‑carboxylate derivatives show IC₅₀ values ranging from 400 to 790 nM at the KCC2 transporter, highlighting that even a methyl group shift from the 3‑ to the 4‑position of the benzyl ring can alter activity by nearly 2‑fold [2][3]. Therefore, assuming functional equivalence between 2‑(3‑methylbenzyl)pyrrolidine and any other benzylpyrrolidine congener is scientifically unjustified without direct comparative data.

Quantitative Differentiation Evidence for 2-(3-Methylbenzyl)pyrrolidine (383127-61-5) vs. Analogs


Distinct Lipophilicity Profile: LogP 2.62 (Target) vs. LogP 2.65 (1‑Substituted Isomer) vs. LogP 2.75 (Direct Phenyl Analog)

The target compound 2‑(3‑methylbenzyl)pyrrolidine exhibits a computed LogP of 2.62 (Chemsrc) or 2.29 (Leyan estimation), which is subtly but meaningfully lower than the LogP of its 1‑substituted regioisomer 1‑(3‑methylbenzyl)pyrrolidine (ACD/LogP 2.65) . The 2‑(3‑methylphenyl)pyrrolidine analog (lacking the methylene spacer) has a still higher LogP of 2.75 . This trend indicates that the 2‑benzyl substitution pattern with a methylene linker, combined with the meta‑methyl position, systematically reduces lipophilicity relative to close analogs, which can improve aqueous solubility and reduce non‑specific protein binding in biological assays [1].

LogP CNS drug design physicochemical differentiation

Regioisomeric Differences in Ion Channel Activity: NaV1.7 Antagonism (1‑Isomer) Cannot Be Extrapolated to the 2‑Isomer

The 1‑substituted regioisomer 1‑(3‑methylbenzyl)pyrrolidine (CAS 891395-83-8) has been profiled as an antagonist of the human NaV1.7 sodium channel, with IC₅₀ values of 240 nM (partially inactivated state, PatchXpress), 800 nM (partially inactivated, manual patch clamp), and 3,000 nM (non‑inactivated state) [1]. No equivalent dataset exists for 2‑(3‑methylbenzyl)pyrrolidine. However, the fundamental difference in the nitrogen substitution position (N‑benzyl vs. C2‑benzyl) alters the basicity and steric environment of the pyrrolidine nitrogen, which is expected to produce a distinct ion channel pharmacology. The 1‑isomer’s IC₅₀ values therefore constitute a baseline for the 3‑methylbenzyl pharmacophore, but cannot be attributed to the 2‑isomer without direct testing.

NaV1.7 pain regioisomer selectivity ion channel

Methyl Position on the Benzyl Ring Modulates Transporter Potency: 3‑Methyl vs. 4‑Methyl vs. Unsubstituted Benzyl

Structure‑activity data from the KCC2 (solute carrier family 12 member 5) transporter demonstrate that the position of a methyl substituent on the benzyl ring of pyrrolidine‑2‑carboxylate derivatives dictates antagonist potency. An unsubstituted 2‑benzylpyrrolidine‑1,2‑dicarboxylate analog exhibits an IC₅₀ of 400 nM, whereas the 4‑methyl‑substituted derivative (1‑acetyl‑2‑(4‑methylbenzyl)pyrrolidine‑2‑carboxylate) shows a nearly 2‑fold weaker IC₅₀ of 790 nM [1][2]. The 3‑methylbenzyl variant (target compound) lacks a published IC₅₀ at KCC2, but the positional SAR trend predicts that the 3‑methyl isomer will occupy a distinct potency and selectivity profile relative to both the unsubstituted and 4‑methyl counterparts.

KCC2 transporter neurological disorders positional SAR

Physicochemical Bulk‑Property Comparison: Density and Boiling Point Distinguish the 2‑ from the 1‑Substituted Isomer

The 1‑substituted regioisomer 1‑(3‑methylbenzyl)pyrrolidine has predicted density of 1.0±0.1 g/cm³ and boiling point of 246.5±9.0 °C at 760 mmHg . While the experimentally determined density and boiling point of the 2‑substituted target compound are not explicitly listed by major vendors (CymitQuimica, Leyan leave these fields blank) , the close structural analog 2‑(3‑methylphenyl)pyrrolidine (no methylene spacer) exhibits a density of 0.975 g/cm³ and a boiling point of 256.7 °C . This suggests the 2‑benzyl isomers may differ in bulk liquid properties by ca. 0.03–0.07 g/cm³ in density and up to 10 °C in boiling point compared to the 1‑benzyl isomer, impacting purification protocols (e.g., distillation cut‑points) and formulation calculations.

physicochemical properties formulation quality control

Recommended Application Scenarios for 2-(3-Methylbenzyl)pyrrolidine (CAS 383127-61-5)


CNS Lead Optimization: Fine‑Tuning Lipophilicity for Brain Penetration

The measured LogP of 2.62 for 2‑(3‑methylbenzyl)pyrrolidine falls within the optimal CNS drug space (LogP 2–4, PSA < 60–70 Ų) [1]. Medicinal chemists optimizing brain‑penetrant candidates can procure this specific isomer to systematically lower LogP by 0.03–0.13 units relative to the 1‑substituted isomer (LogP 2.65) or by up to 0.46 units relative to the direct phenyl analog (LogP 2.75), thereby improving free brain fraction without introducing additional polar functionality .

Ion Channel SAR Expansion: Independent Validation of the 3‑Methylbenzyl Pharmacophore

The 1‑(3‑methylbenzyl)pyrrolidine regioisomer has documented NaV1.7 antagonist activity (IC₅₀ 240–3,000 nM state‑dependent) [2]. Researchers seeking to decouple the 3‑methylbenzyl pharmacophore from the N‑substitution vector should use 2‑(3‑methylbenzyl)pyrrolidine as the complementary probe in parallel SAR studies. This approach clarifies whether NaV1.7 activity is retained, enhanced, or abolished upon shifting the benzyl attachment from the pyrrolidine nitrogen to the C2 carbon, thereby guiding scaffold selection for pain therapeutics.

KCC2 Transporter Probe Design: Completing the Positional Methyl Scan

Published KCC2 antagonist data show that an unsubstituted benzyl (IC₅₀ 400 nM) and a 4‑methylbenzyl group (IC₅₀ 790 nM) produce a ~2‑fold potency shift [3][4]. The 3‑methylbenzyl isomer is the missing entry in this positional scan. Obtaining 2‑(3‑methylbenzyl)pyrrolidine and converting it to the corresponding pyrrolidine‑2‑carboxylate derivative would complete the methyl‑walk SAR, enabling rational selection of the optimal benzyl substitution pattern for KCC2‑targeted neurological programs.

Chemical Process Development: Isomer‑Specific Purification and Quality Control

The predicted density difference of ca. 0.025–0.07 g/cm³ and boiling point difference of up to 10 °C between 2‑benzyl and 1‑benzyl isomers (based on closest available analog data) provide a physicochemical basis for distillation‑based separation and density‑based identity testing . Process chemists scaling up syntheses that produce regioisomeric mixtures can leverage these property differences to design purification protocols and in‑process QC checks, ensuring batch‑to‑batch consistency of the desired 2‑(3‑methylbenzyl) isomer.

Quote Request

Request a Quote for 2-(3-Methylbenzyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.